n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide
Description
N-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide is a sulfamide derivative characterized by a fluorinated and methoxy-substituted phenyl group attached to an ethylamine backbone. Sulfamides are known for their diverse biological and industrial applications, ranging from pharmaceuticals (e.g., anticonvulsants, enzyme inhibitors) to agrochemicals and materials science.
Properties
Molecular Formula |
C9H13FN2O3S |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-fluoro-1-methoxy-4-[1-(sulfamoylamino)ethyl]benzene |
InChI |
InChI=1S/C9H13FN2O3S/c1-6(12-16(11,13)14)7-3-4-9(15-2)8(10)5-7/h3-6,12H,1-2H3,(H2,11,13,14) |
InChI Key |
HGCDYJKLQQGNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)NS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide typically involves the reaction of 3-fluoro-4-methoxyphenyl ethylamine with sulfamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions: n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo substitution reactions with suitable reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid
Major Products Formed:
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
Chemistry: n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions of sulfamide-containing molecules with biological targets .
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties that make it suitable for drug development, particularly in the treatment of diseases where sulfamide derivatives are effective .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide involves its interaction with specific molecular targets. The sulfamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluoro and methoxy groups on the phenyl ring may enhance the compound’s binding affinity and specificity for certain targets .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their signaling activity.
Proteins: Interaction with proteins can alter their function and stability.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with several sulfamide derivatives documented in the literature:
Key Observations :
- Substituent Effects : The 3-fluoro-4-methoxy group in the target compound may enhance lipophilicity and metabolic stability compared to simpler alkyl or aryl sulfamides (e.g., tolylfluanid ). This substitution pattern is distinct from the thiazole or dioxane rings in anticonvulsants or the triazole in p-[18F]FSTC .
- Biological Targets : Unlike famotidine, which targets H2 receptors, or p-[18F]FSTC, which binds carbonic anhydrase IX (CA IX), the target compound’s activity may depend on interactions with enzymes or receptors sensitive to fluorine and methoxy groups.
Stability and Biodistribution
- In Vitro/In Vivo Stability : p-[18F]FSTC exhibited stability in physiological conditions, critical for imaging probes . The target compound’s methoxy group may confer resistance to oxidative metabolism.
- Biodistribution : Sulfamides like p-[18F]FSTC accumulate in kidneys and spleen, suggesting renal excretion pathways . Structural modifications (e.g., fluorination) could alter tissue specificity.
Biological Activity
N-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a sulfonamide group attached to an ethyl chain linked to a phenyl ring with fluorine and methoxy substitutions. The presence of these functional groups may enhance the compound's binding affinity to biological targets, which is crucial for its therapeutic potential.
Structural Characteristics
| Feature | Description |
|---|---|
| Sulfonamide Group | Known for antibacterial properties |
| Fluorine Substitution | May enhance lipophilicity and bioactivity |
| Methoxy Group | Potentially improves solubility and binding affinity |
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, sulfonamides have been shown to inhibit the growth of various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains.
In a comparative study, several sulfonamide derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent activity with MIC values as low as 3.9 μM against resistant strains .
Anti-inflammatory Activity
In addition to antimicrobial effects, this compound may possess anti-inflammatory properties. A study evaluating various sulfonamide derivatives found that some compounds demonstrated excellent anti-inflammatory activity with IC50 values lower than traditional anti-inflammatory drugs like diclofenac. For example, certain derivatives showed IC50 values around 110 μg/mL compared to diclofenac's 157 μg/mL .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been reported to modulate enzyme activity, particularly protein kinases involved in cellular signaling pathways.
- Antimicrobial Mechanism : Sulfonamides typically inhibit bacterial folate synthesis, which is essential for DNA replication and cell division.
Study on Antimicrobial Efficacy
A recent study investigated the efficacy of various sulfonamide derivatives against resistant strains of Staphylococcus aureus and Enterococcus faecium. The findings revealed that specific substitutions on the sulfonamide structure significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could be exploited in developing new therapeutics .
Evaluation of Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of sulfonamides. The study highlighted that certain derivatives not only reduced inflammation but also had favorable safety profiles compared to existing medications. This positions this compound as a promising candidate for further development in anti-inflammatory therapies .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
